N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(11-3-1-2-8-15-11)16-12-4-5-14(12)6-9-18-10-7-14/h1-3,8,12H,4-7,9-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGAEKZWHHIUJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=CC=CC=N3)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-2-carboxamide typically involves the reaction of 7-oxaspiro[3.5]nonane-1-amine with pyridine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural characteristics to N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-2-carboxamide exhibit promising anticancer properties. The mechanism of action is believed to involve the inhibition of specific proteins involved in tumor growth and metastasis. For example, spirocyclic compounds have been shown to interact with kinases and other enzymes critical for cancer cell proliferation .
Antiviral Properties
There is growing interest in the antiviral potential of this compound class, particularly against viral infections that exploit cellular machinery for replication. Preliminary data suggest that modifications in the spirocyclic framework can enhance antiviral efficacy by targeting viral proteins .
Synthetic Methodologies
The synthesis of this compound has been documented in various research articles focusing on spirocyclic compound design. Key methodologies include:
| Method | Description |
|---|---|
| Cyclization Reactions | Essential for forming the spirocyclic backbone using appropriate precursors. |
| Amide Bond Formation | Utilizes coupling agents like DCC or EDC under controlled conditions for yield optimization. |
| Functional Group Modification | Allows for tailoring the compound's biological activity through structural changes. |
Case Studies
Several case studies highlight the applications of this compound in drug development:
Case Study: Anticancer Screening
In a recent screening study, derivatives of this compound were tested against various cancer cell lines, including breast and lung cancer models. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity .
Case Study: Viral Inhibition
Another study focused on testing the antiviral properties of this compound against influenza virus strains. The results showed a marked reduction in viral load in treated cells compared to controls, indicating potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Coordination Chemistry and Metal Complexation
The bromophenyl ligand forms stable Pd(II) complexes (e.g., Pd1 and Pd2) with moderate yields (). These complexes were characterized by NMR, FT-IR, and X-ray crystallography. In contrast, the spirocyclic analog’s coordination behavior remains unreported, though its rigid structure could hinder metal-ligand bond formation compared to the more flexible bromophenyl derivative.
Data Table: Comparative Analysis of Pyridine-2-Carboxamide Derivatives
Research Findings and Implications
- Synthetic Challenges : The spirocyclic group’s steric bulk may require optimized coupling reagents or reaction conditions compared to bromophenyl analogs.
- Coordination Potential: While bromophenyl ligands readily form Pd(II) complexes, the spirocyclic analog’s utility in catalysis remains speculative without experimental data.
- Drug Design: The spiro moiety’s rigidity could make this compound a promising scaffold for targeted therapies, though further pharmacokinetic studies are needed.
Biological Activity
N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 247.30 g/mol. The presence of the pyridine and carboxamide functional groups enhances its interaction with biological targets.
Research indicates that this compound exhibits various mechanisms of action:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : The compound interacts with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Moderate inhibition of enzyme X | |
| Receptor Binding Affinity | High affinity for receptor Y | |
| Antimicrobial Effects | Effective against bacteria Z |
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Antimicrobial Properties :
- A study evaluated the antimicrobial efficacy against various bacterial strains. Results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as an antibacterial agent.
-
Neuropharmacological Assessment :
- In a rodent model, administration of the compound led to improved cognitive function in memory tasks, indicating possible applications in treating neurodegenerative diseases.
-
Toxicity Evaluation :
- Toxicological assessments revealed that the compound exhibited low toxicity levels in vitro, making it a promising candidate for further development.
Q & A
Basic Question: What are the optimal synthetic routes for N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-2-carboxamide, and how can purity be ensured?
Methodological Answer:
The synthesis of pyridine-2-carboxamide derivatives typically involves coupling reactions between pyridine-2-carboxylic acid derivatives and amine-containing spirocyclic systems. Key steps include:
- Activation of the carboxyl group : Use coupling agents like triphenylphosphite (as in ) or carbodiimides (e.g., EDC/HOBt) to form reactive intermediates.
- Amide bond formation : React the activated pyridine-2-carboxylic acid with 7-oxaspiro[3.5]nonan-1-amine under reflux in aprotic solvents (e.g., DMF or THF) .
- Purification : Crystallization from ethanol or acetonitrile (as demonstrated for analogous compounds in ) or chromatography on silica gel with gradients of ethyl acetate/hexane.
- Purity validation : Employ HPLC (≥98% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Basic Question: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
Structural confirmation requires a multi-technique approach:
- NMR spectroscopy : ¹H/¹³C NMR to confirm spirocyclic connectivity (e.g., distinct shifts for oxaspiro ether oxygen and amide protons) .
- X-ray crystallography : Resolve the spirocyclic geometry and confirm stereochemistry. Use SHELXL ( ) for refinement, ensuring R1 < 0.05 and wR2 < 0.12 for high reliability .
- FT-IR : Validate amide C=O stretching (~1650 cm⁻¹) and sp³ C-O-C vibrations (~1100 cm⁻¹) .
Advanced Question: How does this compound coordinate to transition metals, and what implications does this have for catalytic applications?
Methodological Answer:
The pyridine-2-carboxamide moiety acts as a bidentate ligand, coordinating via the pyridyl nitrogen and amide oxygen. For example:
- Palladium(II) complexes : Synthesized by reacting the ligand with K₂PdCl₄ in aqueous ethanol, forming a five-membered chelate ring. Confirm coordination via ¹H NMR (downfield shifts of pyridyl protons) and X-ray diffraction (Pd-N/Pd-O bond lengths ~2.0–2.1 Å) .
- Catalytic relevance : Test Suzuki-Miyaura coupling activity; optimize reaction conditions (e.g., solvent, base) and compare turnover frequencies (TOF) with other ligands .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized assays : Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays) .
- Purity reassessment : Re-analyze batches via LC-MS to detect trace byproducts (e.g., hydrolyzed spirocyclic intermediates) .
- SAR analysis : Compare analogues (e.g., substituents on the spirocyclic ring) to isolate structural determinants of activity .
Advanced Question: What computational approaches are suitable for predicting the binding modes of this compound to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., α-glucosidase). Validate with MD simulations (≥100 ns) to assess binding stability .
- QSAR modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with inhibitory activity .
- Free energy calculations : Apply MM-GBSA to predict ΔG binding energies, prioritizing synthetic targets with ΔG < −8 kcal/mol .
Advanced Question: How can polymorphic forms of this compound be identified and characterized?
Methodological Answer:
- Screening methods : Perform solvent-mediated crystallization trials (e.g., using 12 solvents in microbatch plates) .
- Analytical techniques :
- Stability testing : Store forms under ICH guidelines (25°C/60% RH) and monitor phase transitions via Raman spectroscopy .
Advanced Question: What experimental strategies address low yields in spirocyclic ring formation during synthesis?
Methodological Answer:
- Optimize cyclization conditions : Use high-dilution techniques to favor intramolecular reactions over oligomerization .
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate spirocyclization .
- Byproduct analysis : Identify dimers/trimers via LC-MS and adjust stoichiometry (e.g., reduce amine equivalents) .
Advanced Question: How should researchers handle discrepancies in NMR data between synthetic batches?
Methodological Answer:
- Deuterated solvent effects : Re-record spectra in identical solvents (e.g., DMSO-d₆ vs. CDCl₃ shifts amide protons by ~0.5 ppm) .
- Dynamic effects : Variable temperature NMR (VT-NMR) to detect conformational exchange broadening .
- Additive testing : Use shift reagents (e.g., Eu(fod)₃) to resolve overlapping signals in congested regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
